Trithiomolybdic acid
Description
Properties
CAS No. |
19452-56-3 |
|---|---|
Molecular Formula |
H2MoOS3 |
Molecular Weight |
210.155 |
IUPAC Name |
Trithiomolybdic acid |
InChI |
InChI=1S/Mo.H2O.H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
InChI Key |
FAOVZDMPOMSPPW-UHFFFAOYSA-L |
SMILES |
O[Mo](S)(=S)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trithiomolybdic acid |
Origin of Product |
United States |
Q & A
Q. What strategies optimize the design of catalytic studies involving this compound?
- Methodological Answer : Employ kinetic profiling (e.g., time-resolved UV-Vis spectroscopy) to track catalytic cycles. Control for variables such as pH, counterion effects, and substrate accessibility. Use clustered data analysis to account for nested observations (e.g., repeated measurements across catalyst batches) . Validate mechanisms via isotopic labeling (e.g., ⁹⁸Mo/³²S) and in-situ Raman spectroscopy .
Q. How should researchers address inconsistencies in reported acid dissociation constants (pKa) for this compound?
- Methodological Answer : Re-evaluate titration methodologies: ensure precise endpoint detection via derivative plots (e.g., first/second derivatives of pH vs. volume) and calibrate pH meters with buffers matching the ionic strength of the study system . Compare results with computational pKa predictions using software like COSMO-RS, and disclose all experimental conditions (temperature, ionic strength) to enable cross-study validation .
Q. What advanced statistical methods are suitable for analyzing heterogeneous catalytic data involving this compound?
- Methodological Answer : Apply multivariate regression to deconvolute synergistic effects (e.g., solvent polarity vs. temperature). Use bootstrapping to assess uncertainty in turnover frequency (TOF) calculations. For non-normal data distributions, implement non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .
Data Presentation & Publication Guidelines
Q. How to integrate large datasets (e.g., catalytic cycles, spectroscopic scans) into publications without overwhelming readers?
- Methodological Answer : Curate supporting information with annotated raw data, instrument parameters, and outlier exclusion criteria. Use heatmaps for spectral comparisons and embed interactive 3D molecular structures in digital formats. Follow ’s standards: avoid duplicating figures in-text and prioritize clarity in captions .
Q. What ethical considerations apply when repurposing literature data for this compound studies?
- Methodological Answer : Adhere to Creative Commons licensing for publicly available datasets. For proprietary data, obtain written permissions and cite original sources. When reanalyzing literature data, explicitly state modifications (e.g., normalization methods) and acknowledge limitations (e.g., incomplete metadata) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
